"Methyl 6-methylquinoline-4-carboxylate" basic properties
"Methyl 6-methylquinoline-4-carboxylate" basic properties
An In-Depth Technical Guide to Methyl 6-methylquinoline-4-carboxylate
Introduction
Methyl 6-methylquinoline-4-carboxylate is a heterocyclic organic compound built upon a quinoline core.[1] Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This molecule, specifically functionalized with a methyl group at the 6-position and a methyl ester at the 4-position, serves as a crucial building block in the synthesis of more complex and pharmacologically active compounds.[1] Its structural framework is particularly relevant in the development of inhibitors for enzymes such as dihydroorotate dehydrogenase (DHODH), a key target in cancer and immunology research.[1][2] This guide provides a comprehensive technical overview of its fundamental properties, synthesis, characterization, and applications for researchers and professionals in drug development.
Physicochemical Properties and Molecular Structure
The intrinsic properties of Methyl 6-methylquinoline-4-carboxylate are dictated by its bicyclic aromatic system and substituent groups. The quinoline nitrogen atom imparts basicity, while the electron-withdrawing methyl ester group influences the reactivity of the aromatic ring system.
Core Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | methyl 6-methylquinoline-4-carboxylate | Benchchem[1] |
| Molecular Formula | C₁₂H₁₁NO₂ | Benchchem[1] |
| Molecular Weight | 201.22 g/mol | Benchchem[1] |
| CAS Number | 1597897-64-7 | Benchchem[1] |
| Appearance | Solid | Benchchem[1] |
| InChI Key | LDZREOFREHJKBL-UHFFFAOYSA-N | Benchchem[1] |
Molecular Structure
The structure features a planar quinoline ring. The methyl group at the C-6 position and the methyl ester at the C-4 position provide distinct sites for further chemical modification, which is a key attribute for its use in creating libraries of compounds for structure-activity relationship (SAR) studies.[1]
Caption: Chemical structure of Methyl 6-methylquinoline-4-carboxylate.
Synthesis and Purification
The synthesis of quinoline-4-carboxylates can be achieved through several established methods, such as the Pfitzinger or Doebner reactions, which construct the quinoline ring system. However, a more direct and common laboratory-scale approach for obtaining the title compound involves the esterification of the corresponding carboxylic acid, 6-methylquinoline-4-carboxylic acid.
Recommended Synthesis Protocol: Methyl Esterification
This protocol describes the conversion of 6-methylquinoline-4-carboxylic acid to its methyl ester. The use of cesium carbonate as a base and methyl iodide as the alkylating agent is an effective method that proceeds under mild conditions.[2]
Workflow:
Caption: Synthetic workflow for the esterification of 6-methylquinoline-4-carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 6-methylquinoline-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.2 eq).
-
Causality: DMF is an excellent polar aprotic solvent that dissolves the reactants. Cesium carbonate is a mild base that deprotonates the carboxylic acid to form a highly reactive carboxylate salt, facilitating nucleophilic attack.[2]
-
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes. Subsequently, add methyl iodide (MeI, 2.0 eq) dropwise.
-
Causality: The cesium carboxylate attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction to form the methyl ester. A slight excess of methyl iodide ensures the reaction goes to completion.[2]
-
-
Reaction Monitoring: Allow the reaction to stir overnight at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Methyl 6-methylquinoline-4-carboxylate.
Analytical Characterization and Structural Elucidation
Rigorous structural confirmation is paramount for any chemical compound intended for research, particularly in drug discovery. A combination of spectroscopic techniques is employed to provide an unambiguous structural assignment.[1]
Caption: Analytical workflow for the structural confirmation of the target compound.
Spectroscopic Data
The following table summarizes the expected data from key analytical techniques used to characterize Methyl 6-methylquinoline-4-carboxylate.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Determines the proton framework of the molecule. | Aromatic protons on the quinoline ring, a singlet for the C-6 methyl group, and a singlet for the ester methyl group. |
| ¹³C NMR | Determines the carbon skeleton of the molecule. | Signals corresponding to the quinoline ring carbons, the methyl carbon, the ester carbonyl carbon, and the ester methoxy carbon. |
| HRMS | Provides exact mass and elemental composition. | A molecular ion peak corresponding to the exact mass of C₁₂H₁₁NO₂ (201.07898 Da).[3] |
| FTIR | Identifies functional groups. | Characteristic absorption bands for C=O stretching (ester), C-O stretching, C=N and C=C stretching (aromatic rings), and C-H stretching.[1] |
| UV-Vis | Analyzes electronic transitions within the chromophore. | Absorption maxima characteristic of the quinoline aromatic system.[1] |
Applications in Research and Drug Discovery
The primary value of Methyl 6-methylquinoline-4-carboxylate in a research context is its role as a versatile scaffold.[1] The quinoline-4-carboxylate core is a known pharmacophore that can be elaborated upon to generate novel therapeutic agents.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells.[1] Inhibition of this enzyme depletes the nucleotide pool necessary for DNA and RNA synthesis, thereby halting cell growth. This makes DHODH a prime target for the development of anticancer and immunosuppressive drugs.[1][2] Compounds based on the quinoline-4-carboxylate scaffold have been identified as potent DHODH inhibitors, and Methyl 6-methylquinoline-4-carboxylate serves as a key intermediate for synthesizing analogs to explore and optimize interactions within the enzyme's binding pocket.[1][4]
Broader Therapeutic Potential
Beyond DHODH, the quinoline core is present in numerous drugs with diverse activities. Derivatives have been investigated for:
-
Antimalarial Activity: The quinoline ring is famously the core of drugs like chloroquine.[5]
-
Anticancer Properties: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[6]
-
Antitubercular and Antibacterial Agents: Functionalized quinolines have shown promise in combating bacterial infections.[5]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Methyl 6-methylquinoline-4-carboxylate is not widely available, data from closely related quinoline derivatives provide essential guidance for safe handling.
| Hazard Type | Precautionary Statement | Source(s) |
| Skin Contact | H315: Causes skin irritation. | PubChem[7] |
| Eye Contact | H319: Causes serious eye irritation. | PubChem[7] |
| Inhalation | H335: May cause respiratory irritation. | PubChem[7] |
| Ingestion | Harmful if swallowed. | Fisher Scientific, Chemos GmbH&Co.KG[8][9] |
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[8][10][11]
-
Handling Practices: Avoid breathing dust, fumes, or vapor.[10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[8]
-
Storage: Keep containers securely sealed and store in a cool, dry place away from incompatible materials.[10]
Conclusion
Methyl 6-methylquinoline-4-carboxylate is more than a simple chemical; it is a strategic starting point for innovation in medicinal chemistry. Its well-defined structure, accessible synthesis, and proven utility as a pharmacophore scaffold make it an invaluable tool for researchers. A thorough understanding of its basic properties, characterization, and safe handling is the foundation for leveraging its full potential in the development of next-generation therapeutics, particularly in the fields of oncology and immunology.
References
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MSDS of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate - Capot Chemical. [Link]
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Methyl 6-(quinolin-2-yl)-4-methylpyridino[4,5-b]indole-8-carboxylate - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. [Link]
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Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC. [Link]
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Safety Data Sheet: 6-Methylquinoline - Chemos GmbH&Co.KG. [Link]
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Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid - Chemos GmbH&Co.KG. [Link]
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6-methyl quinoline 6-methylquinoline - The Good Scents Company. [Link]
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Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem - NIH. [Link]
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6-methylquinoline-4-carboxylic Acid | C11H9NO2 | CID 6460899 - PubChem - NIH. [Link]
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Quinoline, 6-methyl- - the NIST WebBook - National Institute of Standards and Technology. [Link]
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Methyl 6-methylquinoline-2-carboxylate - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]
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6 Methylquinoline - mzCloud. [Link]
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RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI. [Link]
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